The compound 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic molecule notable for its unique structural features and potential biological activities. It combines elements of isoindole and quinazoline scaffolds with a thiadiazole side chain, making it a subject of interest in medicinal chemistry.
This compound belongs to the class of heterocyclic compounds and is classified under isoindole derivatives. The structure includes a quinazoline core fused with an isoindole moiety and a thiadiazole side chain, which is known for various biological activities such as anticancer and anti-inflammatory properties. Its molecular formula is with a molecular weight of approximately 424.45 g/mol .
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps may include:
Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
The molecular structure of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide can be depicted as follows:
CC(=O)N(C1=CC2=C(C=C1)C(=O)N(C(=O)C2=N)C(N)=N)C(CS(=O)N(C)C)=O
QUKNZOXUJCSDNZ-RUZDIDTESA-N
The structure features multiple functional groups including carbonyls, amides, and heterocycles which contribute to its reactivity and biological activity .
The chemical reactivity of this compound can be analyzed through various reactions typical for amides and heterocycles. Key reactions may include:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize related analogs .
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors involved in various biological pathways. Potential mechanisms may include:
Studies have shown that compounds containing thiadiazole scaffolds often exhibit significant biological activity due to their ability to interact with multiple targets .
The physical properties of this compound include:
Chemical properties include:
These properties are critical for understanding the behavior of the compound in biological systems .
The compound has potential applications in various fields including:
Research into similar compounds has shown promising results in preclinical studies, indicating that this compound may also possess significant therapeutic potential .
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5